molecular formula C16H17NO2 B2915204 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine CAS No. 212714-08-4

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine

Cat. No.: B2915204
CAS No.: 212714-08-4
M. Wt: 255.317
InChI Key: QGVBKZRNJLJGFM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine (CAS RN: 212714-08-4) is a chemical compound with the molecular formula C16H17NO2, supplied for research purposes exclusively . This amine derivative features a 1,4-benzodioxan ring system, a structural motif of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 1,4-benzodioxan scaffold are frequently investigated for their potential interactions with neurological targets . Related structural analogs have been explored as potent and highly selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme in the brain responsible for the metabolism of neurotransmitters like dopamine, and its inhibition is a validated therapeutic strategy for managing neurodegenerative conditions . Consequently, this compound serves as a valuable chemical template for researchers developing and characterizing new reversible enzyme inhibitors. Furthermore, the 1,4-benzodioxan core is also found in ligands targeting dopamine receptors, which play critical roles in regulating movement, cognition, and emotion . Given its structural features, this compound provides researchers with a versatile building block for SAR studies, the synthesis of more complex derivatives, and in vitro pharmacological investigation of various central nervous system targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15/h1-7,11,14H,8-10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVBKZRNJLJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathway. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)ethanone Ethylamine → ethanone Intermediate in organic synthesis
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid Ethylamine → propionic acid Enhanced polarity for solubility
9i (from ) Ethylamine → thiazolidinone; phenyl retained Kinase inhibition (SsCK1 IC50 = 5.4 μM)
D4476 () Ethylamine → imidazol-2-yl; pyridin-2-yl substituent Casein kinase 1 (CK1) inhibitor
CDDPI () Ethylamine → phenanthroimidazole; carbazole OLED host material (EQE = 19.0%)

Key Observations :

  • Imidazole or thiazolidinone derivatives (e.g., 9i, D4476) retain bioactivity, suggesting the benzo[1,4]dioxin ring is critical for target engagement .

Table 2: Kinase Inhibition Profiles of Selected Analogues

Compound Target Kinase IC50 (μM) Selectivity Notes Reference
Target Compound* Not reported Hypothesized for dopamine receptors
9i SsCK1 5.4 Moderate selectivity over HsCDK5-p25
9j SsCK1 1.4 High selectivity (1,3-benzodioxol-5-yl substituent)
D4476 CK1 0.3 Broad-spectrum kinase inhibition

Key Observations :

  • Substituents on the ethylamine chain significantly influence potency and selectivity. For example, 9j’s 1,3-benzodioxol-5-yl group enhances SsCK1 inhibition (IC50 = 1.4 μM) compared to 9i’s dihydrodioxin group (IC50 = 5.4 μM) .
  • The target compound’s phenyl group may sterically hinder kinase binding, necessitating optimization for therapeutic applications.

Table 3: Electroluminescent Performance of Benzo[1,4]dioxin Derivatives in OLEDs

Compound Emission Color (CIEy) External Quantum Efficiency (EQE) Key Feature Reference
CDDPI Green (0.34) 19.0% Dual carrier transport; low DEST
DBDPA Blue (0.07) 2.01% Deep blue emission

Key Observations :

  • The benzo[1,4]dioxin core contributes to charge transport properties in OLEDs. CDDPI’s carbazole substituent improves efficiency (EQE = 19.0%) compared to DBDPA’s simpler structure .
  • The target compound’s phenyl-ethylamine group is absent in these materials, highlighting divergent structure-activity relationships for electronic vs. biological applications.

Biological Activity

The compound 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine is a derivative of the benzo[dioxin] class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C16H17NC_{16}H_{17}N with a molecular weight of approximately 239.32 g/mol. The structure features a phenyl group attached to an ethylamine moiety, linked to a dioxin ring system, which is crucial for its biological activity.

Receptor Interactions

  • Adrenergic Receptors : Research indicates that compounds with similar structures exhibit selective binding to adrenergic receptors. For instance, a related compound showed selective antagonism at the alpha(2C) adrenergic receptor, suggesting potential applications in modulating neurotransmitter release in the central nervous system (CNS) .
  • Serotonin Receptors : The compound's structural analogs have demonstrated significant affinity for serotonin receptors, particularly the 5-HT6 receptor. These interactions are linked to cognitive enhancement and potential anti-obesity effects .

Antioxidant Activity

The compound's antioxidant properties have been investigated through various assays such as DPPH and ABTS tests. Preliminary studies suggest that derivatives of this class can significantly reduce reactive oxygen species (ROS) levels in neuronal cell lines, indicating neuroprotective capabilities against oxidative stress .

Neuroprotective Effects

In vitro studies using human neuroblastoma SH-SY5Y cells have shown that compounds similar to this compound can mitigate oxidative stress-induced damage. For example:

  • Cell Viability : Treatment with these compounds improved cell viability under oxidative stress conditions.
  • Biomarkers : Significant reductions in malondialdehyde (MDA) levels and enhancements in glutathione levels were observed post-treatment .

Behavioral Studies

Animal models have been employed to assess the cognitive-enhancing effects of related compounds. Behavioral tests indicated improved memory and learning capabilities in treated groups compared to controls, supporting the hypothesis that this class of compounds may have therapeutic implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Adrenergic BindingSelective alpha(2C) antagonism
Serotonin AffinityHigh affinity for 5-HT6 receptor
Antioxidant ActivityReduced ROS levels in SH-SY5Y cells
NeuroprotectionImproved cell viability under oxidative stress
Cognitive EnhancementEnhanced memory and learning in animal models

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine and its derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via multi-step organic reactions. Key steps include:

  • Bromination : Using pyridinium tribromide in anhydrous dichloromethane (DCM) to introduce bromine at the α-position of ketone precursors (e.g., 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone) .
  • Nucleophilic Substitution : Reacting brominated intermediates with amines (e.g., 2-phenyl-ethylamine) under reflux conditions in ethanol or acetonitrile .
  • Heterocyclic Formation : For derivatives like imidazothiadiazoles, α-bromoacetyl intermediates are coupled with thiadiazol-2-amine scaffolds in the presence of triethylamine .
    Key Optimization : Reaction times (e.g., 24 h reflux) and purification methods (e.g., silica gel chromatography with 9:1 DCM/ethyl acetate) are critical for yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the dihydrobenzodioxin ring appear as distinct doublets (δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular weight and fragmentation patterns (e.g., m/z 283.1157 for a cyclohexenol derivative) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1} in ketone intermediates) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., GRK2 or CDK9) with fluorescence-based or radiometric assays to measure IC50_{50} values .
  • Cellular Viability Tests : Screen derivatives in cancer cell lines (e.g., MTT assays) to evaluate cytotoxicity .
  • Selectivity Profiling : Compare activity across kinase panels to identify off-target effects .

Advanced Research Questions

Q. How can computational modeling improve the selectivity of kinase inhibitors derived from this scaffold?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in kinase active sites (e.g., CDK9 or PI3K) and identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations : Run 100-ns trajectories to assess stability of inhibitor-protein complexes and calculate binding free energies (MM/PBSA) .
  • Pharmacophore Modeling : Define essential features (e.g., hydrophobic dihydrobenzodioxin ring) for selective GRK2 inhibition .

Q. What strategies resolve contradictions in biological activity between in vitro and cellular assays?

Methodological Answer:

  • Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake limitations .
  • Metabolite Profiling : LC-MS/MS identifies intracellular degradation products (e.g., oxidation of ethylamine side chains) .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How to optimize regioselectivity in electrophilic substitutions on the dihydrobenzodioxin ring?

Methodological Answer:

  • Directing Groups : Introduce electron-donating substituents (e.g., methoxy) to guide bromination to the para position .
  • Lewis Acid Catalysis : Use FeCl3_3 or AlCl3_3 to enhance electrophilic aromatic substitution at specific sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para substitution over ortho in nitration reactions .

Q. What methodologies establish structure-activity relationships (SAR) for enzyme-targeted derivatives?

Methodological Answer:

  • Analog Library Synthesis : Systematically vary substituents (e.g., phenyl ring halogens or methyl groups) and measure activity shifts .
  • Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., dihydrobenzodioxin vs. phenyl groups) to inhibitory potency .
  • Co-crystallization : Solve X-ray structures of inhibitor-enzyme complexes to map critical interactions (e.g., hydrogen bonds with catalytic lysines) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reductions of ketone intermediates .
  • Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess during synthesis .

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